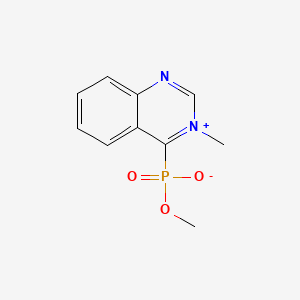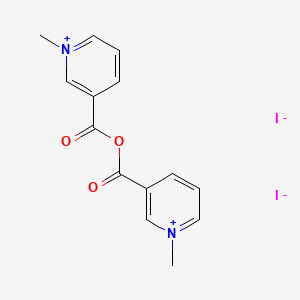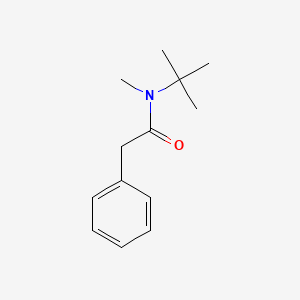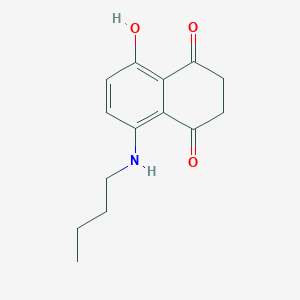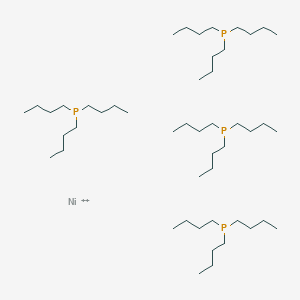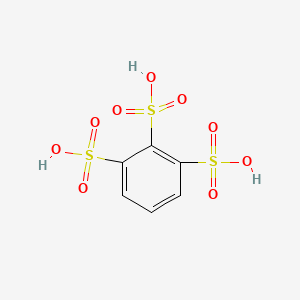
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom and a dimethylaminocarbonylamino group, along with a tetramethylcyclopentyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester typically involves multiple steps. One common approach is to start with benzoic acid, which undergoes chlorination to introduce the chlorine atom at the 2-position. This is followed by the introduction of the dimethylaminocarbonylamino group through a series of reactions involving amide formation and subsequent functional group transformations. The final step involves esterification with 3,3,4,4-tetramethylcyclopentanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Chlorinated aromatic compounds: Molecules with chlorine atoms attached to aromatic rings.
Ester compounds: Various esters with different alcohol and acid components.
Uniqueness
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the dimethylaminocarbonylamino group and the tetramethylcyclopentyl ester differentiates it from other benzoic acid derivatives and contributes to its unique reactivity and biological activity.
Propiedades
Número CAS |
107598-72-1 |
|---|---|
Fórmula molecular |
C19H27ClN2O3 |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
(3,3,4,4-tetramethylcyclopentyl) 2-chloro-4-(dimethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C19H27ClN2O3/c1-18(2)10-13(11-19(18,3)4)25-16(23)14-8-7-12(9-15(14)20)21-17(24)22(5)6/h7-9,13H,10-11H2,1-6H3,(H,21,24) |
Clave InChI |
XRVYKSNHQOYOQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC1(C)C)OC(=O)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





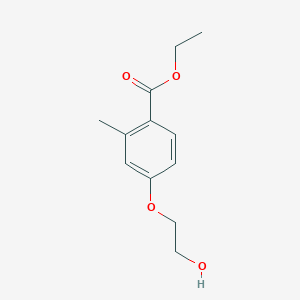
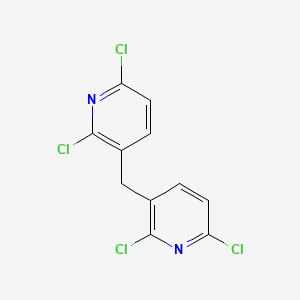

![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
